molecular formula C14H20N2 B12957009 1',4-Dimethylspiro[indoline-3,4'-piperidine]

1',4-Dimethylspiro[indoline-3,4'-piperidine]

Cat. No.: B12957009
M. Wt: 216.32 g/mol
InChI Key: SINPSMPIRKOXCS-UHFFFAOYSA-N
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Description

1’,4-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that belongs to the class of indoline derivatives. These compounds are known for their unique structural features and significant biological activities. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through the formation of a key intermediate, which then undergoes further transformations to yield the desired spirocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the indoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity . This binding is facilitated by the spirocyclic structure, which allows for strong and specific interactions with the target proteins.

Comparison with Similar Compounds

Uniqueness: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two methyl groups enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1',4-dimethylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)14(10-15-12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3

InChI Key

SINPSMPIRKOXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CCN(CC3)C

Origin of Product

United States

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